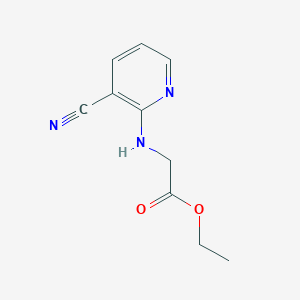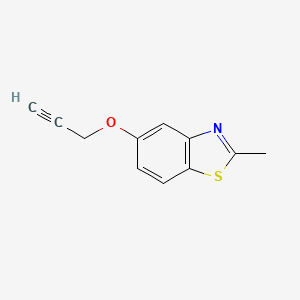
2-(3-acetyl-6-chloroindol-1-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-acetyl-6-chloroindol-1-yl)acetic acid is a synthetic compound belonging to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This particular compound is characterized by the presence of an acetyl group at the third position, a chlorine atom at the sixth position, and an acetic acid moiety attached to the indole ring. The unique structure of this compound makes it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-acetyl-6-chloroindol-1-yl)acetic acid typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized using various methods, such as the Fischer indole synthesis or the Bartoli indole synthesis.
Introduction of the Chlorine Atom: The chlorine atom can be introduced at the sixth position of the indole ring through electrophilic substitution reactions using reagents like N-chlorosuccinimide (NCS) or chlorine gas.
Attachment of the Acetic Acid Moiety:
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product .
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base.
Major Products:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms replacing the acetyl or chlorine groups.
Substitution: Substituted derivatives with nucleophiles replacing the chlorine atom.
科学的研究の応用
Chemistry: 2-(3-acetyl-6-chloroindol-1-yl)acetic acid is used as a building block in the synthesis of more complex indole derivatives. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds .
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. Indole derivatives are known for their antimicrobial, anticancer, and anti-inflammatory properties, making this compound a candidate for drug development .
Medicine: The compound’s potential therapeutic applications are being explored in the treatment of various diseases, including cancer and infectious diseases. Its ability to interact with biological targets makes it a promising lead compound in medicinal chemistry .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications .
作用機序
The mechanism of action of 2-(3-acetyl-6-chloroindol-1-yl)acetic acid involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and the biological context in which the compound is used .
類似化合物との比較
Indole-3-acetic acid: A naturally occurring plant hormone involved in growth and development.
6-Chloroindole: A simpler indole derivative with a chlorine atom at the sixth position.
3-Acetylindole: An indole derivative with an acetyl group at the third position.
Uniqueness: 2-(3-acetyl-6-chloroindol-1-yl)acetic acid is unique due to the combination of its functional groups. The presence of both an acetyl group and a chlorine atom on the indole ring, along with the acetic acid moiety, provides distinct chemical and biological properties.
特性
分子式 |
C12H10ClNO3 |
|---|---|
分子量 |
251.66 g/mol |
IUPAC名 |
2-(3-acetyl-6-chloroindol-1-yl)acetic acid |
InChI |
InChI=1S/C12H10ClNO3/c1-7(15)10-5-14(6-12(16)17)11-4-8(13)2-3-9(10)11/h2-5H,6H2,1H3,(H,16,17) |
InChIキー |
WGOMGQMZWFZPGZ-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=CN(C2=C1C=CC(=C2)Cl)CC(=O)O |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(2-(6-Chloropyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)quinoline](/img/structure/B8652155.png)









![3-[Cyano(morpholin-4-yl)methyl]benzonitrile](/img/structure/B8652235.png)

